
4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule that contains several functional groups and structural features. It includes a bromophenyl group, an acetyl group, an azetidine ring, a pyran ring, and a ketone group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azetidine ring is a four-membered ring, which is relatively rare and can introduce strain into the molecule. The pyran ring is a six-membered ring containing an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the bromine atom on the phenyl ring could be reactive in substitution reactions, and the ketone group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .科学的研究の応用
Comprehensive Analysis of 4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one Applications
The compound 4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as 4-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one, exhibits a range of potential applications in scientific research due to its unique chemical structure. Below is a detailed analysis of its applications across various fields:
Synthesis of Imidazole Containing Compounds: Imidazole derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities. The presence of a 4-bromophenyl group in the compound can facilitate the synthesis of imidazole derivatives that exhibit antibacterial, antitumor, and anti-inflammatory properties . This compound could serve as a precursor in the synthesis of new drugs that contain the imidazole ring, which is a core structure in many pharmacologically active molecules.
Development of Antitumor Agents: The structural features of this compound, particularly the azetidine ring, may be utilized in the development of antitumor agents. Azetidine derivatives have been evaluated for their antitumor potential against various cancer cell lines, indicating the potential of this compound in cancer research .
Creation of Heterocyclic Amino Acid Derivatives: Heterocyclic amino acids are important in drug design due to their physicochemical properties and metabolic stability. The compound can be used to synthesize new azetidine and oxetane amino acid derivatives, which are valuable in the development of novel therapeutic agents .
Antibacterial and Antiprotozoal Applications: The bromophenyl moiety within the compound’s structure suggests potential antibacterial and antiprotozoal applications. Similar structures have been used to create drugs like metronidazole and tinidazole, which are effective against bacterial and protozoal infections .
Anti-Inflammatory and Analgesic Research: Compounds with azetidine rings have shown promise in anti-inflammatory and analgesic research. The compound could be investigated for its efficacy in reducing inflammation and pain, contributing to the development of new treatments for chronic inflammatory diseases .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11-6-14(8-17(21)22-11)23-15-9-19(10-15)16(20)7-12-2-4-13(18)5-3-12/h2-6,8,15H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQBLNMADNEIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

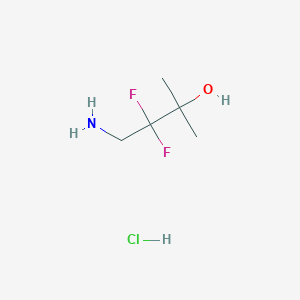
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide](/img/structure/B3015540.png)
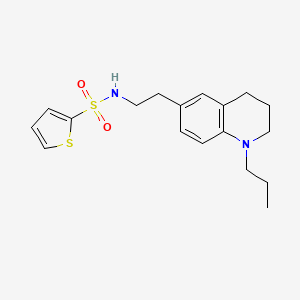
![2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3015543.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3015545.png)
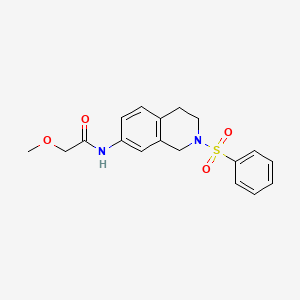

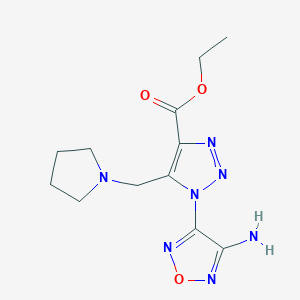
![N-cyclohexyl-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3015552.png)
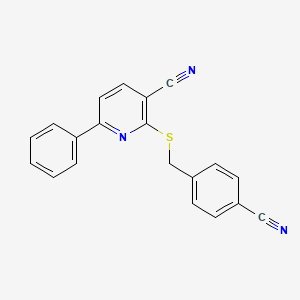
![2,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3015555.png)
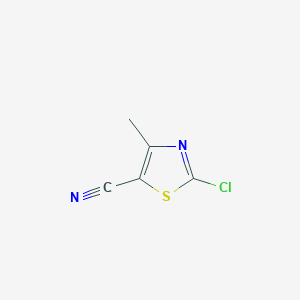
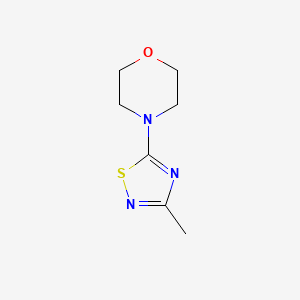
![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3015561.png)